Pyrapropoyne
Overview
Description
Pyrapropoyne is a novel fungicide developed by Nissan Chemical Industries. It belongs to the pyrazolecarboxamide group and is classified as a succinate dehydrogenase inhibitor (SDHI). This compound is under development for use in paddy rice to combat various fungal diseases .
Preparation Methods
The synthesis of pyrapropoyne involves several key steps:
Sonogashira Coupling: The process begins with the palladium-catalyzed Sonogashira coupling of 2-cyano-3,5-dichloropyridine with cyclopropyl acetylene, which occurs regioselectively at the 5-position of the pyridine ring.
Transformation to Methyl Ketone: The cyano group of the resulting cyclopropyl ethynyl pyridine derivative is transformed using the Grignard reagent methylmagnesium bromide into a methyl ketone.
Bromination and Oximation: Subsequent α-bromination and oximation of the ketone function deliver the α-bromooxime in an E/Z ratio of 3:1.
Amino Group Replacement: The bromide is replaced by an amino group using a phthalimide intermediate, yielding the α-aminooxime in an E/Z ratio of 2:1.
Amidation and Isomerization: Finally, amidation with 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and isomerization of the E-isomer into the Z-form delivers this compound.
Chemical Reactions Analysis
Pyrapropoyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can modify its functional groups, potentially altering its fungicidal properties.
Substitution: This compound can undergo substitution reactions, particularly involving its halogenated pyridine ring.
Common reagents used in these reactions include palladium catalysts, Grignard reagents, and brominating agents. The major products formed from these reactions are typically intermediates leading to the final fungicidal compound .
Scientific Research Applications
Pyrapropoyne has several scientific research applications:
Mechanism of Action
Pyrapropoyne exerts its effects by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing cell death in fungi . The molecular targets and pathways involved include the SDH complex and associated metabolic pathways .
Comparison with Similar Compounds
Pyrapropoyne is unique among SDHI fungicides due to its specific structural features and synthesis pathway. Similar compounds include:
Boscalid: Another SDHI fungicide with a broad spectrum of activity but different structural characteristics.
Pydiflumetofen: A newer SDHI fungicide with a different chemical structure but similar mode of action.
Thifluzamide: An SDHI fungicide used for controlling various fungal diseases in crops.
These compounds share a common mechanism of action but differ in their chemical structures, spectrum of activity, and specific applications .
Properties
IUPAC Name |
N-[(2Z)-2-[2-chloro-4-(2-cyclopropylethynyl)phenyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF2N4O2/c1-13(2)31-28-19(11-26-22(30)17-12-29(3)27-20(17)21(24)25)16-9-8-15(10-18(16)23)7-6-14-4-5-14/h8-10,12-14,21H,4-5,11H2,1-3H3,(H,26,30)/b28-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFBSBQYPLFMHC-TURZUDJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/N=C(\CNC(=O)C1=CN(N=C1C(F)F)C)/C2=C(C=C(C=C2)C#CC3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701020474 | |
Record name | Pyrapropoyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803108-03-3 | |
Record name | Pyrapropoyne [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803108033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrapropoyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701020474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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